2-hydroxy-N-(4-phenoxyphenyl)acetamide
Overview
Description
2-hydroxy-N-(4-phenoxyphenyl)acetamide is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . This compound is characterized by the presence of a hydroxy group, an acetamide group, and a phenoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-hydroxy-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
2-hydroxy-N-(4-phenoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Scientific Research Applications
2-hydroxy-N-(4-phenoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-hydroxy-N-(4-phenoxyphenyl)acetamide can be compared with other similar compounds such as:
2-hydroxy-N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a phenoxy group, which can lead to different chemical and biological properties.
2-hydroxy-N-(4-chlorophenyl)acetamide: The presence of a chloro group can significantly alter the reactivity and biological activity of the compound.
2-hydroxy-N-(4-nitrophenyl)acetamide: The nitro group introduces additional reactivity, making this compound useful in different chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-hydroxy-N-(4-phenoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-14(17)15-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKSUUOVIAFPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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